1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted at the 1-position with a 5-chloro-2-methoxyphenyl group and at the 4-position with a benzimidazole moiety. The benzimidazole is further functionalized with a (4-methylphenyl)methyl group at its nitrogen atom .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2/c1-17-7-9-18(10-8-17)15-30-22-6-4-3-5-21(22)28-26(30)19-13-25(31)29(16-19)23-14-20(27)11-12-24(23)32-2/h3-12,14,19H,13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVGCFZKVOQFLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the pyrrolidin-2-one or benzimidazole frameworks, emphasizing substituent effects on physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Substituent Effects on Bioactivity: The hydroxyl group in 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazol-2-yl)pyrrolidin-2-one () enhances antioxidant activity (1.5× ascorbic acid) via radical scavenging . The 2-(2-methoxyphenoxy)ethyl side chain in ’s analog introduces an ether linkage, which could enhance solubility and metabolic stability compared to the target compound’s (4-methylphenyl)methyl group .
Molecular weights of analogs range from ~383–553 g/mol, with the target compound (~478 g/mol) falling within acceptable ranges for oral bioavailability.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods used for ’s analog, involving alkylation of benzimidazole precursors with substituted benzyl halides .
- highlights the use of substituted benzaldehydes (e.g., 3-chloro benzaldehyde) to introduce aromatic diversity, a strategy applicable to modifying the target compound’s phenyl group .
Biological Activity
The compound 1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article examines its biological properties, including antitumor, antimicrobial, and enzyme inhibitory activities. The synthesis and characterization of this compound, along with its pharmacological implications, are also discussed.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 376.89 g/mol. Its structure includes a pyrrolidine ring, a benzodiazole moiety, and chloro and methoxy substituents on the phenyl groups.
Antitumor Activity
Recent studies have demonstrated that compounds similar to the target molecule exhibit significant antitumor activity. For instance, certain derivatives have been shown to inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- IC50 Values :
- A549:
- HCC827:
- NCI-H358:
These results indicate that the compound could be a promising candidate for further development as an antitumor agent, particularly due to its effectiveness at low concentrations in vitro .
Antimicrobial Activity
The antimicrobial properties of similar compounds have been evaluated against both Gram-positive and Gram-negative bacteria using broth microdilution methods. The following observations were made:
- Tested Strains : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
- Results : Certain derivatives exhibited notable antibacterial activity, suggesting that the presence of specific functional groups enhances efficacy against bacterial strains .
Enzyme Inhibition
Compounds containing similar structural motifs have also been investigated for their ability to inhibit key enzymes:
- Enzymes Tested : Acetylcholinesterase (AChE) and urease.
- Findings : The synthesized derivatives showed varying degrees of inhibition against these enzymes, indicating potential applications in treating conditions such as Alzheimer's disease and other enzyme-related disorders .
Case Studies
Several studies have highlighted the biological activity of compounds related to the target molecule:
- Antitumor Efficacy Study :
- Antimicrobial Evaluation :
- Enzyme Inhibition Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
